N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide
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Description
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C21H18ClF2N5O2 and its molecular weight is 445.85. The purity is usually 95%.
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Scientific Research Applications
Chelating Ligand Applications in Chemistry
Triazoles, including those structurally related to the compound , have been extensively studied for their utility as chelating ligands. In the case of rhenium(I) carbonyl complexes, triazole-containing ligands have been shown to exhibit remarkable redox stability and versatile donor/acceptor properties. These characteristics are beneficial for applications in homogeneous- and electro-catalysis, photochemistry, and electrochemistry (Suntrup et al., 2017).
Antimicrobial and Antifungal Activities
Compounds featuring triazole and benzamide groups have demonstrated significant antimicrobial and antifungal activities. The synthesis of novel 1,2,4-triazole derivatives has been linked to the development of agents with good to moderate activities against a range of microorganisms, suggesting their potential utility in addressing drug-resistant infections (Bektaş et al., 2007). Moreover, triazole derivatives with piperidine side chains have shown improved in vitro antifungal activity over traditional azole drugs, indicating their promise for therapeutic applications (Yu et al., 2014).
Supramolecular and Coordination Chemistry
The unique properties of 1,2,3-triazoles, including their ability to engage in supramolecular interactions, make them attractive for use in coordination chemistry. Their versatility enables applications in anion recognition, catalysis, and photochemistry, extending well beyond the original scope of click chemistry. This adaptability underscores the potential of triazole-containing compounds in designing sophisticated chemical systems (Schulze & Schubert, 2014).
Novel Synthetic Routes and Chemical Properties
Research into compounds with triazole and benzamide components has also focused on developing novel synthetic routes and understanding their chemical properties. Studies have explored efficient syntheses and characterized the solubility thermodynamics and partitioning processes in biologically relevant solvents, contributing to the drug design and delivery field (Volkova et al., 2020).
Properties
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF2N5O2/c22-14-2-4-16(5-3-14)29-12-19(26-27-29)21(31)28-9-7-15(8-10-28)25-20(30)13-1-6-17(23)18(24)11-13/h1-6,11-12,15H,7-10H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMXPZOPDGLVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.